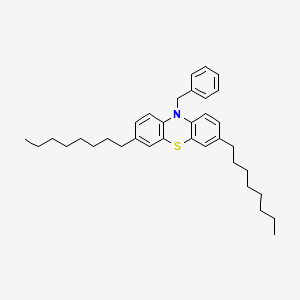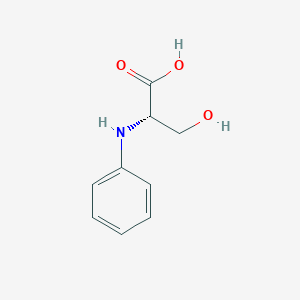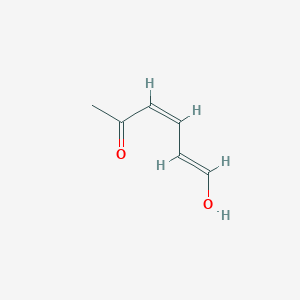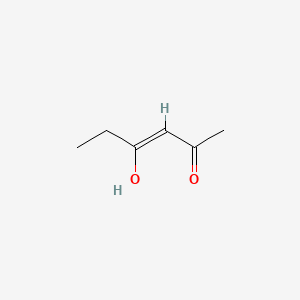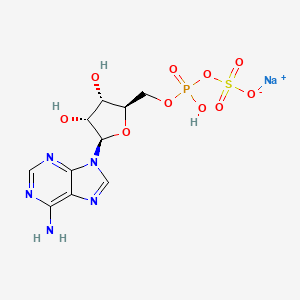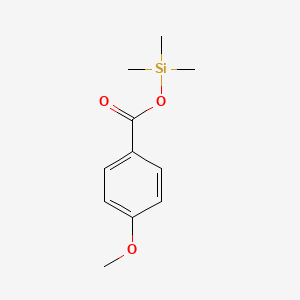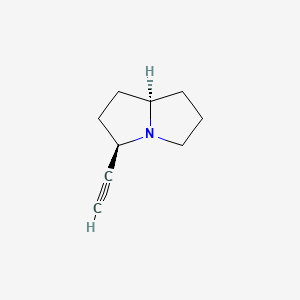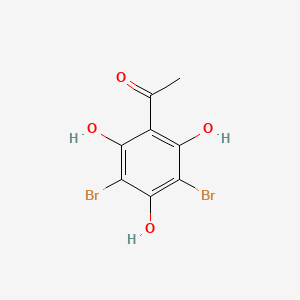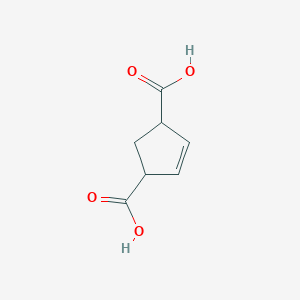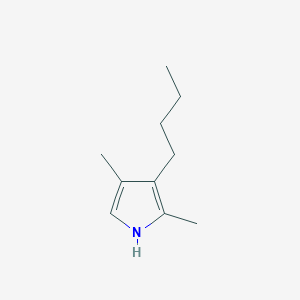![molecular formula C15H19N3O6 B13813125 L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- is a synthetic compound with the molecular formula C15H19N3O6 and a molecular weight of 337.33 g/mol. It is also known by its IUPAC name, 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid. This compound is a derivative of L-alanine and is often used in peptide synthesis and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- typically involves the protection of amino groups using carbobenzyloxy (Cbz) groups. The process begins with the reaction of L-alanine with phenylmethoxycarbonyl chloride to form the protected amino acid. This intermediate is then coupled with glycylglycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the carbobenzyloxy protecting group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbobenzyloxy group.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted analogs .
Aplicaciones Científicas De Investigación
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of biocompatible materials and as a building block for various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets . The pathways involved include peptide bond formation and hydrolysis, which are crucial for various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Carbobenzyloxy-glycylglycyl-L-alanine
- N-Benzyloxycarbonylglycylglycyl-L-alanine
- Z-Gly-Gly-Ala-OH
Uniqueness
L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl- is unique due to its specific structure, which allows for selective interactions with biological targets. Its carbobenzyloxy protecting group provides stability during synthesis and can be easily removed under controlled conditions.
Propiedades
Fórmula molecular |
C15H19N3O6 |
|---|---|
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N3O6/c1-10(14(21)22)18-13(20)8-16-12(19)7-17-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,23)(H,18,20)(H,21,22)/t10-/m0/s1 |
Clave InChI |
BGGKRFZYJZIAOK-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


